(E)-2-Butenyltriphenyl-phosphoniumBromide
Description
Contextualization of Organophosphorus Reagents in Contemporary Organic Synthesis
Organophosphorus compounds, organic molecules containing phosphorus, are fundamental to numerous areas of modern science, including medicinal chemistry, materials science, and agriculture. rsc.org In the realm of organic synthesis, these compounds are exceptionally versatile, serving as reagents, catalysts, and ligands for transition metals. wikipedia.orgmdpi.com The field of organophosphorus chemistry investigates the synthesis and properties of these molecules, which are broadly classified based on the oxidation state of the phosphorus atom, most commonly phosphorus(V) and phosphorus(III). wikipedia.org
Phosphines and their derivatives, such as phosphonium (B103445) salts, are a cornerstone of this area. wikipedia.org The nucleophilic character of phosphines allows them to participate in a wide array of chemical transformations, most notably the formation of phosphonium salts through reaction with alkyl halides. wikipedia.org These salts are critical precursors to phosphorus ylides, the key reactive species in the Wittig reaction. numberanalytics.comlibretexts.org The impact of organophosphorus reagents is vast, enabling the construction of complex molecular architectures that are vital for the development of new pharmaceuticals and advanced materials. mdpi.comnih.gov
The Strategic Importance of Olefination Reactions in Advanced Chemical Transformations
Olefination reactions, which form carbon-carbon double bonds (alkenes), are among the most crucial transformations in organic synthesis. nih.gov Alkenes are not only a common structural motif in biologically active natural products and pharmaceuticals but also serve as versatile intermediates for further chemical modifications. numberanalytics.comnumberanalytics.com The ability to construct these double bonds with high precision is therefore of paramount strategic importance.
A variety of olefination methods have been developed, each with its own advantages and specific applications. These include the Julia olefination, the Peterson olefination, and the renowned Wittig reaction. nih.govnumberanalytics.comnumberanalytics.comwikipedia.org These methods provide chemists with a powerful toolkit for creating di-, tri-, and tetrasubstituted alkenes, often with a high degree of stereoselectivity. numberanalytics.com The development of efficient and selective olefination strategies remains a key area of research, as it directly impacts the ability to synthesize complex target molecules efficiently. nih.gov
Evolution of Wittig-Type Reagents and Their Stereochemical Control
First reported by Georg Wittig in the 1950s, the Wittig reaction revolutionized alkene synthesis by providing a reliable method for converting aldehydes and ketones into olefins. numberanalytics.com The reaction involves a phosphonium ylide, or Wittig reagent, which attacks a carbonyl carbon to form a four-membered ring intermediate called an oxaphosphetane. libretexts.orgorganic-chemistry.org This intermediate then decomposes to yield the desired alkene and a phosphine (B1218219) oxide, the latter being the thermodynamic driving force of the reaction. organic-chemistry.org
A significant focus in the evolution of the Wittig reaction has been the control of alkene stereochemistry (E/Z isomerism). wikipedia.org The stereochemical outcome is highly dependent on the nature of the ylide. organic-chemistry.org
Non-stabilized ylides (with alkyl substituents) typically yield (Z)-alkenes with high selectivity, especially under salt-free conditions. organic-chemistry.orgwikipedia.org
Stabilized ylides (with electron-withdrawing groups like esters or ketones) afford (E)-alkenes with high selectivity. organic-chemistry.orgwikipedia.org
Semi-stabilized ylides (with aryl or vinyl substituents) often provide a mixture of (E) and (Z)-alkenes, making stereocontrol more challenging. researchgate.net
Over the years, modifications such as the Schlosser modification, which allows for the formation of (E)-alkenes from non-stabilized ylides, and alternative reactions like the Horner-Wadsworth-Emmons (HWE) reaction, have been developed to enhance stereoselectivity and broaden the scope of Wittig-type transformations. wikipedia.orgpitt.edu Mechanistic studies have largely moved away from a simple betaine (B1666868) intermediate model to a more nuanced understanding involving a [2+2] cycloaddition to form the oxaphosphetane, with kinetic control being the dominant factor in determining the stereochemical outcome. wikipedia.orgpitt.edu
Scope and Significance of Research on Specific Butenyltriphenylphosphonium Salts
(E)-2-Butenyltriphenylphosphonium bromide, also known as (E)-crotyltriphenylphosphonium bromide, is a specific type of phosphonium salt used to generate a semi-stabilized ylide. Its primary significance lies in its application in the Wittig reaction to introduce an (E)-2-butenyl moiety onto a carbonyl compound. The synthesis of this salt is typically achieved through the nucleophilic attack of triphenylphosphine (B44618) on (E)-1-bromo-2-butene. libretexts.orgorganic-chemistry.org
As a precursor to a semi-stabilized ylide, the stereochemical outcome of Wittig reactions using (E)-2-Butenyltriphenylphosphonium bromide can be variable, presenting both challenges and opportunities in synthesis. researchgate.net Research in this area focuses on understanding and controlling the factors that influence the E/Z selectivity of the resulting diene products. These factors include the choice of base, solvent, temperature, and the presence of salt additives. The ability to selectively form one stereoisomer over the other is crucial in the total synthesis of natural products where the geometry of a double bond can be critical to the molecule's biological activity. nih.gov Therefore, the study of specific reagents like (E)-2-Butenyltriphenylphosphonium bromide contributes to the broader goal of achieving precise stereochemical control in complex organic synthesis.
Chemical Data
Interactive Table of (E)-2-Butenyltriphenylphosphonium Bromide Properties
| Property | Value |
| Chemical Name | (E)-2-Butenyltriphenylphosphonium Bromide |
| Synonyms | (E)-Crotyltriphenylphosphonium bromide |
| Molecular Formula | C22H22BrP |
| Molecular Weight | 397.29 g/mol |
| CAS Number | 27859-99-4 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 224-227 °C |
| Solubility | Soluble in polar organic solvents |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(E)-but-2-enyl]-triphenylphosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22P.BrH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h2-18H,19H2,1H3;1H/q+1;/p-1/b3-2+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDNAYRZYAGDKR-SQQVDAMQSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28975-45-3 | |
| Record name | 2-Butenyl(triphenyl)phosphorane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028975453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC245392 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245392 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies for E 2 Butenyltriphenyl Phosphonium Bromide and Analogous Phosphonium Systems
Quaternization Reactions: Direct Synthesis from Butenyl Bromides and Tertiary Phosphines
The most direct and conventional method for synthesizing (E)-2-Butenyltriphenylphosphonium Bromide is the quaternization of a tertiary phosphine (B1218219), typically triphenylphosphine (B44618), with an appropriate butenyl halide. This reaction involves the formation of a new carbon-phosphorus bond.
The reaction is a classic example of a nucleophilic substitution where the phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon of the (E)-1-bromo-2-butene, displacing the bromide ion to form the desired phosphonium (B103445) salt.
The efficiency of phosphonium salt synthesis is highly dependent on the chosen reaction conditions. Key parameters that are often optimized include the solvent, temperature, reaction time, and the use of catalysts. For analogous syntheses, such as that of butyltriphenylphosphonium bromide, refluxing in an alcohol solvent like ethanol (B145695) is a common practice. google.com The purification of the resulting salt is typically achieved through crystallization. After the reaction is complete, cooling the solution, often to sub-zero temperatures, induces crystallization, and the pure product can be isolated by filtration. google.com
In some preparations of phosphonium salts, catalysts such as anion-exchange resins have been employed to improve yields and reaction rates. google.com The choice of solvent is also critical; while alcohols are common, other solvents like acetonitrile (B52724) or dichloromethane (B109758) may be used depending on the specific substrates and desired reaction temperature. nih.govacs.org
Table 1: Optimization of Reaction Conditions for Phosphonium Salt Synthesis This table presents representative conditions for the synthesis of phosphonium salts, illustrating the impact of various parameters.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Observation |
|---|---|---|---|---|
| Solvent | Ethanol | Acetonitrile | Dichloromethane | Solvent choice affects solubility and reaction temperature, influencing reaction rate and ease of product isolation. google.comnih.govacs.org |
| Temperature | Room Temperature | 45 °C | Reflux | Higher temperatures generally accelerate the quaternization reaction but can also lead to side products. acs.orgmdpi.com |
| Catalyst | None | Anion-Exchange Resin | - | The use of a catalyst can enhance reaction efficiency and yield in certain systems. google.com |
| Purification | Precipitation | Crystallization | Column Chromatography | Crystallization from the reaction mixture is a common and effective method for obtaining pure phosphonium salts. google.commdpi.com |
The synthesis of (E)-2-Butenyltriphenylphosphonium Bromide proceeds via the nucleophilic attack of triphenylphosphine on (E)-1-bromo-2-butene. This substrate is an allylic halide, not a vinylic halide. The distinction is crucial: in allylic halides, the halogen is bonded to an sp³-hybridized carbon adjacent to a carbon-carbon double bond, whereas in vinylic halides, the halogen is directly attached to one of the sp²-hybridized carbons of the double bond.
The mechanism is typically a direct bimolecular nucleophilic substitution (SN2). The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the carbon atom bearing the bromine atom. Simultaneously, the carbon-bromine bond breaks, with bromide acting as the leaving group. The presence of the adjacent double bond in the allylic system significantly influences the reactivity of the substrate. It stabilizes the transition state of the SN2 reaction, making allylic halides more reactive than their saturated alkyl halide counterparts.
While the reaction with a strong nucleophile like triphenylphosphine favors an SN2 pathway, it is noteworthy that allylic halides like 1-bromo-2-butene can also undergo SN1 reactions, especially with weaker nucleophiles in polar, protic solvents. chegg.com In an SN1 mechanism, the leaving group departs first, forming a resonance-stabilized allylic carbocation. A subsequent attack by a nucleophile can then occur at either of the two electrophilic carbons of the allylic system, potentially leading to a mixture of isomeric products. chegg.com However, for the synthesis of (E)-2-Butenyltriphenylphosphonium Bromide, conditions are chosen to favor the direct SN2 displacement to maintain the integrity of the butenyl framework.
Precursor Synthesis and Stereochemical Control of the Butenyl Moiety
The stereochemistry of the final phosphonium salt is directly dictated by the stereochemistry of the butenyl halide precursor. Therefore, controlling the geometry of the double bond in the precursor is paramount for the synthesis of the pure (E)-isomer.
The synthesis of (E)-1,2-disubstituted alkenes is a well-established field in organic chemistry. Several methods can be employed to prepare (E)-1-bromo-2-butene with high stereoselectivity. One effective approach involves the stereoselective reduction of a corresponding alkyne. Another powerful method is the triphenylphosphine-promoted synthesis of (E)-1,2-trans-dibromoalkenes from terminal alkynes using N-bromosuccinimide (NBS) as the bromine source. rsc.org This reaction proceeds with high stereoselectivity, providing the desired trans-configuration. rsc.org Subsequent selective reaction or removal of one of the bromine atoms would yield the desired precursor.
Furthermore, stereospecific reactions of chiral secondary alcohols can be used to generate haloalkanes with a defined configuration. nih.gov By starting with an appropriate (E)-alkenol, such as (E)-2-buten-1-ol, and converting the hydroxyl group into a good leaving group (e.g., a tosylate) or directly converting it to a bromide using reagents like PBr₃, one can obtain (E)-1-bromo-2-butene while retaining the double bond geometry.
When preparing the butenyl bromide precursor from simpler starting materials like 1-butene (B85601) or 2-butene (B3427860), the regioselectivity of the halogenation or hydrohalogenation reaction is a critical consideration. Regioselectivity refers to the preference for bond formation at one position over another, leading to one constitutional isomer as the major product. miracosta.edu
For instance, the addition of hydrogen bromide (HBr) to an unsymmetrical alkene like 1-butene is a regioselective reaction. pearson.comchemistrysteps.com Under standard ionic conditions, the reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the bromide adds to the more substituted carbon. masterorganicchemistry.com This would lead to 2-bromobutane, not the desired 1-bromo-2-butene. To achieve anti-Markovnikov addition and place the bromine at the terminal carbon, radical addition conditions (e.g., HBr in the presence of peroxides) are typically required. chemistrysteps.com
Halogenation of an alkene like 2-butene with Br₂ leads to a vicinal dihalide (2,3-dibromobutane). masterorganicchemistry.com To obtain the desired allylic bromide (1-bromo-2-butene), allylic halogenation is necessary. This can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator or light. This reaction selectively introduces a bromine atom at the allylic position adjacent to the double bond.
Table 2: Regioselectivity in Butene Bromination This table outlines different bromination reactions of butene isomers and their primary products, highlighting the importance of choosing the correct methodology to obtain the desired precursor.
| Substrate | Reagent/Condition | Major Product | Selectivity Principle |
|---|---|---|---|
| 1-Butene | HBr (ionic) | 2-Bromobutane | Markovnikov Addition pearson.commasterorganicchemistry.com |
| 1-Butene | HBr (radical) | 1-Bromobutane | Anti-Markovnikov Addition chemistrysteps.com |
| 2-Butene | NBS, light/heat | 1-Bromo-2-butene | Allylic Halogenation |
| 2-Butene | Br₂ | 2,3-Dibromobutane | Electrophilic Addition masterorganicchemistry.com |
Alternative Approaches to Butenyl-Substituted Phosphonium Salts
Beyond the direct quaternization of pre-formed butenyl halides, alternative strategies offer different pathways to phosphonium salts. Multi-component reactions, where several reactants combine in a single operation, represent a modern and efficient approach. For example, methods have been developed for the one-pot synthesis of 1-hydroxyalkylphosphonium salts from an aldehyde, a phosphine, and an acid. mdpi.com While not directly applied to butenyl systems in the cited literature, this concept could be adapted. A hypothetical one-pot reaction might involve crotonaldehyde (B89634) (2-butenal), triphenylphosphine, and a bromide source to generate a functionalized butenylphosphonium salt.
Another approach involves the functionalization of existing phosphonium salts. One could start with a different phosphonium ylide and react it with a suitable electrophile to introduce the butenyl moiety. Nucleophilic phosphine catalysis itself opens up numerous possibilities for generating phosphonium intermediates that can be trapped or carried on to form stable salts. nih.govrsc.orgrsc.org These advanced methods, often catalyzed by transition metals or other agents, provide novel disconnections for the synthesis of complex phosphonium systems.
Radical Mediated Routes to Phosphonium Species
The formation of carbon-phosphorus bonds through radical intermediates represents a powerful, albeit less traditional, approach to phosphonium salt synthesis. These methods often proceed under mild conditions and offer unique reactivity patterns compared to ionic pathways. The core of this strategy involves the generation of a phosphorus-centered radical, which can then engage with unsaturated systems or other radical precursors. researchgate.netoaepublish.com
The generation of phosphine radical cations (R₃P•+) is a key initial step. This can be achieved through various means, including single-electron transfer (SET) processes involving chemical oxidants, photoredox catalysis, or electrochemical oxidation. researchgate.net Once formed, these reactive intermediates can participate in addition reactions. For instance, the addition of a phosphorus radical to an alkene or alkyne is an effective method for C-P bond formation. oaepublish.com The resulting carbon-centered radical can then be trapped or undergo further reactions to yield the final phosphonium product.
Recent advancements have utilized photoredox catalysis to mediate the synthesis of quaternary aryl phosphonium salts at ambient temperature. rsc.org This approach involves the coupling of a phosphine with an aryl radical generated from a diaryliodonium salt under visible light irradiation. rsc.org Another innovative strategy involves using alkyl phosphonium iodide salts themselves as radical alkylating reagents. chinesechemsoc.orgchinesechemsoc.org Under blue light irradiation, these salts can form photoactive charge transfer complexes with an iodide counterion or an external electron donor. This complex undergoes single electron transfer to generate organic radicals, which can then be used to form new C-C bonds, while the phosphonium moiety acts as the radical source. chinesechemsoc.org
While direct radical-mediated synthesis of allylic phosphonium salts like (E)-2-butenyltriphenylphosphonium bromide is less commonly documented than other methods, the fundamental principles of radical phosphination provide a viable theoretical framework. The reaction would likely involve the addition of a triphenylphosphine radical cation to 1,3-butadiene (B125203) or the reaction of a 2-butenyl radical with triphenylphosphine. The control of stereochemistry (E/Z) in such radical additions remains a significant challenge.
Table 1: Example of Photoredox-Mediated Phosphine Arylation This table summarizes a representative radical-mediated synthesis of a quaternary aryl phosphonium salt.
| Reactants | Catalyst/Mediator | Conditions | Product | Key Findings | Reference |
| Triphenylphosphine, Diphenyliodonium salt | Photoredox Catalyst (e.g., Ru(bpy)₃²⁺) | Visible Light, Ambient Temperature | Tetraphenylphosphonium salt | Enables regiospecific C-P bond formation under mild conditions. | rsc.orgacs.org |
| dn-Alkyl Phosphonium Iodide Salts, Isonitrile | None (Photocatalyst-free) | Blue LED, 35 °C, DMSO | dn-Alkylated Heterocycles | Phosphonium salt acts as a radical dn-alkylating reagent via a photoactive charge transfer complex. | chinesechemsoc.orgchinesechemsoc.org |
Palladium-Catalyzed Coupling Strategies for Phosphonium Salt Formation
Palladium catalysis has emerged as a highly efficient and versatile tool for the construction of C-P bonds, offering excellent yields and broad functional group tolerance. acs.orgnih.gov These methods are particularly relevant for synthesizing allylic and aryl phosphonium salts.
The general mechanism for palladium-catalyzed phosphination often involves the oxidative addition of a Pd(0) species to an organic electrophile (e.g., an aryl or allyl halide/acetate) to form a Pd(II) intermediate. Subsequent reaction with a phosphine, such as triphenylphosphine, followed by reductive elimination, furnishes the desired phosphonium salt and regenerates the Pd(0) catalyst.
An efficient method for generating functionalized tetraarylphosphonium salts involves the palladium-catalyzed coupling of aryl iodides, bromides, or triflates with triphenylphosphine. acs.orgresearchgate.net This reaction proceeds in high yields and is compatible with a wide array of functional groups, including alcohols, ketones, and amides. acs.org
More pertinent to the synthesis of (E)-2-butenyltriphenylphosphonium bromide are palladium-catalyzed allylic phosphination reactions. These reactions typically use an allylic substrate, such as an allylic alcohol, acetate (B1210297), or phosphate, as the electrophile. acs.orgresearchgate.net For example, a novel catalytic allylation of H-phosphinic acids using allylic alcohols in the presence of a Pd/xantphos catalyst has been described. acs.org While this produces phosphinic acids, the underlying principle of Pd-catalyzed C-P bond formation at an allylic position is directly applicable.
Stereoselective palladium-catalyzed allylic phosphination has also been achieved, which is crucial for controlling the geometry of the double bond in products like (E)-2-butenyltriphenylphosphonium bromide. researchgate.net The choice of chiral ligands coordinated to the palladium center can induce high diastereoselectivity in the formation of the C-P bond. researchgate.net The reaction of allylic phosphates with phosphines, catalyzed by palladium complexes, provides another powerful route for these transformations. researchgate.net The synthesis of (E)-2-butenyltriphenylphosphonium bromide can be envisioned via the reaction of an (E)-2-butenyl derivative, such as (E)-crotyl acetate or (E)-crotyl bromide, with triphenylphosphine in the presence of a suitable palladium catalyst system.
Table 2: Selected Palladium-Catalyzed Reactions for Phosphonium Salt Formation This table presents research findings on the synthesis of various phosphonium salts using palladium catalysis.
| Substrates | Catalyst System | Solvent/Temp | Product Type | Yield | Reference |
| Aryl Bromide, Triphenylphosphine | Pd₂(dba)₃ | o-Xylene, 130 °C | Tetraarylphosphonium Salt | 94% | acs.org |
| 1-Alkenes, Triarylphosphine, Tf₂NH | Pd₂(dba)₃·CHCl₃ | Chlorobenzene, 65 °C | 1-Alkylphosphonium Salt | 98% | acs.org |
| Allylic Alcohols, H-Phosphinic Acids | Pd(OAc)₂ / Xantphos | Dioxane, 80 °C | Allylic H-Phosphinic Acid | >95% | acs.org |
| 1,3-Diphenylallyl Acetate, Dimethyl Malonate | Pd₂(dba)₃ / Chiral Ligand | THF, rt | Chiral Allylic Alkylation Product | >90% ee | acs.org |
Generation and Characterization of the E 2 Butenyltriphenyl Phosphonium Ylide
Spectroscopic Probes for Ylide Existence and Electronic Structure
A definitive confirmation of ylide formation and an understanding of its electronic structure are achieved through various spectroscopic techniques. NMR and vibrational spectroscopy are particularly powerful tools in this regard.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the characterization of phosphonium (B103445) ylides. numberanalytics.com Both ¹³C and ³¹P NMR provide direct insights into the changes occurring at the phosphorus and carbon centers upon ylide formation.
³¹P NMR Spectroscopy: ³¹P NMR is a highly diagnostic technique for identifying phosphorus ylides. numberanalytics.com The chemical shift of the phosphorus atom is sensitive to its electronic environment. Upon deprotonation of the phosphonium salt to form the ylide, a significant upfield shift in the ³¹P NMR signal is typically observed. nih.gov This shift reflects the increased electron density at the phosphorus atom due to the formation of the ylidic bond. For triphenylphosphine-derived ylides, the ³¹P chemical shifts often appear in a characteristic region, which can vary depending on the substituents on the ylidic carbon. researchgate.net For instance, some ylides exhibit ³¹P NMR signals as multiplets between 18 and 23 ppm in THF. researchgate.net
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the ylide. The ylidic carbon (the carbon bearing the negative charge in the zwitterionic resonance form) exhibits a characteristic upfield shift compared to the corresponding carbon in the phosphonium salt. This is due to the increased electron density on this carbon. Furthermore, the coupling between the phosphorus and carbon atoms (¹J P-C) can be observed, providing further structural confirmation. rsc.org The chemical shifts of the other carbon atoms in the butenyl chain and the phenyl groups also provide a complete picture of the ylide's structure.
Table 2: Typical NMR Spectroscopic Data for Phosphonium Ylides
| Nucleus | Parameter | Typical Observation upon Ylide Formation |
|---|---|---|
| ³¹P | Chemical Shift (δ) | Significant upfield shift compared to the phosphonium salt. nih.gov |
| ¹³C (Ylidic Carbon) | Chemical Shift (δ) | Upfield shift due to increased electron density. |
| ¹³C | ¹J P-C Coupling Constant | Observable coupling provides structural information. rsc.org |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, offering insights into its bonding and functional groups. numberanalytics.com For phosphonium ylides, these techniques can be used to identify characteristic frequencies associated with the P=C ylidic bond.
The P=C stretching vibration is a key diagnostic feature. However, its identification can sometimes be challenging due to its variable intensity and position, which is influenced by the substituents on both the phosphorus and carbon atoms. Time-resolved infrared spectroscopy has been utilized to directly observe the formation and dynamics of ylides in solution. nih.gov The carbonyl stretching frequency in carbonyl-stabilized ylides is a strong and easily identifiable band in the IR spectrum, and its position can provide information about the electronic nature of the ylide. While the (E)-2-butenyltriphenylphosphonium ylide is not a carbonyl-stabilized ylide, the C=C stretching vibration of the butenyl group can be observed and may show a slight shift upon ylide formation, reflecting the change in electronic distribution.
Theoretical Studies on the Electronic Distribution and Resonance Structures of the Butenyl Ylide
Phosphorus ylides are often described by two primary resonance structures: the ylide form (with a P=C double bond) and the ylidic or zwitterionic form (with a positive charge on phosphorus and a negative charge on carbon). libretexts.orgnih.gov The true electronic structure is a hybrid of these forms.
The (E)-2-butenyltriphenylphosphonium ylide is an example of an allylic ylide. The allylic system allows for further delocalization of the negative charge in the ylidic resonance structure. pressbooks.pub This delocalization contributes to the stability of the ylide. The negative charge is not confined to the α-carbon but is shared with the γ-carbon of the butenyl chain. ucalgary.ca
This resonance delocalization can be represented as follows:
[Ph₃P⁺-CH⁻-CH=CH-CH₃] ↔ [Ph₃P⁺-CH=CH-CH⁻-CH₃]
Computational Analysis of the Ylidic Carbon and Phosphorus Bonding
The nature of the bond between the ylidic carbon and the phosphorus atom is a central feature of phosphonium ylides. It is best described as a resonance hybrid of two principal forms: the ylide (zwitterionic) form and the ylene (phosphorane) form. libretexts.org
Ylide Structure (X⁺–Y⁻): This form depicts a single bond between a positively charged phosphorus atom and a negatively charged carbon atom. The carbanion is trigonal pyramidal. figshare.com
Ylene Structure (X=Y): This form shows a double bond between phosphorus and carbon, suggesting a pentavalent phosphorus. libretexts.org
Computational studies and theoretical models have largely concluded that the actual electronic structure of phosphorus ylides strongly favors the zwitterionic ylide form. nih.gove-bookshelf.de The concept of a significant (d-p)π interaction required for the ylene's double bond is now considered minimal, as the phosphorus d-orbitals are energetically too high to effectively overlap with the carbon p-orbital. nih.govreddit.com The poor orbital overlap between the large phosphorus atom and the smaller carbon atom further disfavors the formation of a stable π-bond. reddit.com Consequently, the bond is best described as a highly polar, ionic single bond, with strong coulombic attraction between the adjacent positive and negative charges. figshare.com
For the (E)-2-butenyltriphenylphosphonium ylide, the allyl group provides some delocalization of the negative charge from the ylidic carbon, classifying it as a semi-stabilized ylide. This stabilization influences the geometry and reactivity compared to non-stabilized ylides (e.g., methylidenetriphenylphosphorane) but less so than in fully stabilized ylides (e.g., those with an adjacent carbonyl group). nih.gov Density Functional Theory (DFT) calculations on analogous semi-stabilized ylides confirm that the geometry around the ylidic carbon is not perfectly planar, reflecting its significant carbanionic character. nih.govnih.gov
Table 1: Comparison of Ylide and Ylene Resonance Structures and Their Contribution to the True Bonding Picture.
| Feature | Ylide Form (Ph₃P⁺-C⁻HR) | Ylene Form (Ph₃P=CHR) | Actual Structure (Based on Computational Analysis) |
| P-C Bond | Single, Ionic Bond | Covalent Double Bond | Primarily single bond with high ionic character. e-bookshelf.de |
| Charge | Formal charges on adjacent P (+) and C (-) atoms. | Neutral | Zwitterionic, with significant charge separation. figshare.com |
| Hybridization of C | sp³ (Trigonal Pyramidal) | sp² (Trigonal Planar) | Intermediate, but closer to sp³ with some pyramidal character. nih.gov |
| Orbital Overlap | σ-bond | σ-bond and (p-d)π bond | Poor (p-d)π overlap, making the ylene contribution minimal. nih.govreddit.com |
| Contribution | Major contributor | Minor contributor | The ground state is best described by the ylidic structure. e-bookshelf.de |
Assessment of Donor-Acceptor Interactions and Orbital Contributions
The chemical reactivity of the (E)-2-butenyltriphenylphosphonium ylide is governed by its frontier molecular orbitals (FMOs). Phosphorus ylides are recognized as strong π-donor ligands, a property stemming from the lone pair of electrons on the ylidic carbon. nih.gov
Computational studies on various phosphorus ylides reveal a consistent pattern in their electronic structure:
Highest Occupied Molecular Orbital (HOMO): The HOMO is predominantly localized on the ylidic carbanion. nih.govresearchgate.net This high-energy, carbon-centered orbital is responsible for the ylide's potent nucleophilicity. The energy of the HOMO is a key factor in the ylide's reactivity; semi-stabilized ylides have a lower HOMO energy than non-stabilized ylides, making them less reactive but more stable. nih.gov
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is typically associated with the triphenylphosphine (B44618) fragment, specifically involving σ* orbitals of the P-C(phenyl) bonds.
This electronic arrangement defines the ylide as a strong electron donor. In the context of the Wittig reaction, the donor-acceptor interaction involves the ylide's HOMO attacking the LUMO (the π* orbital) of the carbonyl group of an aldehyde or ketone. libretexts.org
For the (E)-2-butenyltriphenylphosphonium ylide, the allylic system allows for delocalization of the electron density from the HOMO. This delocalization slightly lowers the energy of the HOMO and contributes to its "semi-stabilized" nature. DFT studies on related systems have quantified how such stabilization impacts the orbital energies and, consequently, the stereochemical outcome of the Wittig reaction. nih.gov The interaction between the ylide's substituents and the phosphorus atom is primarily a donor-acceptor interaction, where the carbanion acts as a donor to the phosphonium acceptor. nih.gov This is sometimes described as a phosphine-stabilized carbanion. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Characteristics for a Semi-Stabilized Phosphorus Ylide.
| Molecular Orbital | Primary Atomic Contribution | Description | Role in Reactivity |
| HOMO | Ylidic Carbon (p-orbital) | High-energy, nucleophilic lone pair orbital. nih.gov | Acts as the primary electron donor in reactions with electrophiles (e.g., carbonyls). libretexts.org |
| LUMO | Phenyl groups on Phosphorus | Anti-bonding orbitals (σ*) of the P-C(phenyl) bonds. | Acts as the electron acceptor in certain redox or coordination processes. |
| HOMO-1 | Allylic π-system / P-C bonds | Orbitals associated with the butenyl group and P-C framework. | Contributes to the overall electronic structure and stabilization. |
Mechanistic Investigations of Wittig Olefination Involving E 2 Butenyltriphenyl Phosphonium Ylide
Reaction Pathway Elucidation: Betaine (B1666868) and Oxaphosphetane Intermediates
The mechanism of the Wittig reaction has been a subject of extensive research. While early proposals suggested a stepwise process involving a betaine intermediate, current evidence, particularly for reactions under salt-free conditions, points towards a more concerted pathway. libretexts.orgpitt.eduwikipedia.org The initial interaction between the ylide and the carbonyl compound leads to the formation of a four-membered ring intermediate known as an oxaphosphetane. libretexts.orgorganic-chemistry.org This intermediate subsequently decomposes to yield the final alkene and triphenylphosphine (B44618) oxide. libretexts.orgadichemistry.com The immense stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction. adichemistry.com
Kinetics and Thermodynamics of Intermediate Formation and Decomposition
For stabilized ylides like (E)-2-butenyltriphenylphosphonium ylide, the formation of the oxaphosphetane is often reversible. adichemistry.com This reversibility allows for an equilibrium to be established between the diastereomeric forms of the oxaphosphetane (syn and anti). adichemistry.com The less stable syn-oxaphosphetane can convert to the more stable anti-oxaphosphetane before decomposition occurs. adichemistry.com This thermodynamic control is a key factor in determining the final stereochemistry of the alkene product. adichemistry.com The decomposition of the oxaphosphetane to the alkene and triphenylphosphine oxide is an irreversible and exothermic process. libretexts.orglibretexts.org While the betaine intermediate was once a central part of the proposed mechanism, it is now understood that under many conditions, particularly salt-free, the oxaphosphetane is formed directly. libretexts.orgpitt.eduwikipedia.org Betaines are considered to be energetically less favorable than both the reactants and the oxaphosphetane. pitt.edu
| Intermediate | Formation Characteristics | Decomposition Characteristics |
| Betaine | Postulated as a charge-separated intermediate, but not always observed. libretexts.orgpitt.edu | Can cyclize to form the oxaphosphetane. adichemistry.com |
| Oxaphosphetane | Formed via a [2+2] cycloaddition; formation can be reversible with stabilized ylides. wikipedia.orgorganic-chemistry.org | Decomposes irreversibly to an alkene and triphenylphosphine oxide. libretexts.org |
In Situ Spectroscopic Monitoring of Reaction Progress and Intermediates
The direct observation of the transient intermediates in the Wittig reaction has been achieved through various spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. adichemistry.comlibretexts.org By conducting the reaction at low temperatures, it is possible to detect and characterize the oxaphosphetane intermediate. adichemistry.com ³¹P NMR spectroscopy is particularly powerful for this purpose, as the phosphorus chemical shifts of the ylide, oxaphosphetane, and triphenylphosphine oxide are distinct. adichemistry.com Such in-situ studies have been crucial in confirming the existence of the oxaphosphetane and in studying the kinetics of its formation and decomposition. wiley.com These techniques allow for real-time monitoring of the reaction, providing valuable data on reaction progress and the influence of various parameters on the intermediates. wiley.com
Stereochemical Control in Olefin Product Formation
A significant advantage of the Wittig reaction is its ability to control the geometry of the newly formed double bond. libretexts.org The stereochemical outcome is highly dependent on the nature of the ylide.
Factors Governing (E)/(Z) Selectivity in Wittig Reactions with Aldehydes and Ketones
With stabilized ylides, such as the one derived from (E)-2-butenyltriphenylphosphonium bromide, the Wittig reaction is highly (E)-selective. wikipedia.orgadichemistry.com This selectivity is a direct consequence of the reversible formation of the oxaphosphetane intermediate. adichemistry.com The reaction favors the formation of the thermodynamically more stable anti-oxaphosphetane, which then decomposes to the (E)-alkene. adichemistry.com In contrast, non-stabilized ylides typically lead to (Z)-alkenes. wikipedia.org Semi-stabilized ylides often result in poor (E)/(Z) selectivity. wikipedia.org
Impact of Ylide Geometry and Reactant Sterics on Stereochemical Outcome
The inherent geometry of the ylide plays a crucial role in determining the final alkene stereochemistry. The (E)-configuration of the 2-butenyl group in the phosphonium (B103445) ylide strongly predisposes the reaction towards the formation of an (E,E)-diene when reacted with an aldehyde. The steric bulk of the substituents on both the ylide and the carbonyl compound influences the transition state leading to the oxaphosphetane. youtube.com For stabilized ylides, it has been proposed that dipole-dipole interactions between the ylide and the carbonyl compound in the transition state are a dominant factor controlling the high (E)-selectivity. nih.govresearchgate.netresearchgate.net These electronic interactions, along with steric factors, favor the transition state that leads to the trans-disubstituted oxaphosphetane and subsequently the (E)-alkene. researchgate.netstackexchange.com
Influence of Reaction Conditions on Olefination Efficiency and Selectivity
The efficiency and stereoselectivity of the Wittig olefination can be fine-tuned by adjusting the reaction conditions.
The choice of solvent can have a notable effect on the stereochemical outcome, particularly with stabilized ylides. researchgate.net While non-stabilized ylides often show little dependence on solvent polarity under classic conditions, the selectivity of stabilized ylides can sometimes be shifted by the solvent. researchgate.net The presence of lithium salts can also significantly impact the stereochemical outcome, often promoting equilibration of intermediates and favoring the (E)-alkene. pitt.edulibretexts.org Temperature is another critical parameter; while higher temperatures can increase the reaction rate, they may lead to decreased stereoselectivity. researchgate.net The base used to generate the ylide can also influence the (E)/(Z) ratio of the products. masterorganicchemistry.com
| Reaction Condition | Impact on Efficiency & Selectivity |
| Solvent | Can influence stereoselectivity with stabilized ylides. researchgate.net |
| Additives (e.g., Lithium Salts) | Can promote equilibration of intermediates, often increasing (E)-selectivity. pitt.edulibretexts.org |
| Temperature | Higher temperatures increase reaction rate but may decrease stereoselectivity. researchgate.net |
| Base | The choice of base can affect the (E)/(Z) product ratio. masterorganicchemistry.com |
Solvent Polarity and Temperature Effects on Reaction Rates and Stereoselectivity
The choice of solvent and the reaction temperature are critical parameters that can significantly influence both the rate of reaction and the ratio of (E)- to (Z)-isomers in the final alkene product. For semi-stabilized ylides like the one derived from (E)-2-butenyltriphenylphosphonium bromide, the polarity of the solvent can have a pronounced effect on the stereochemical course of the reaction.
In non-polar solvents, the reaction of semi-stabilized ylides with aldehydes tends to favor the formation of the (Z)-alkene. This is often attributed to a less reversible formation of the cis-oxaphosphetane intermediate, which then decomposes to the (Z)-alkene. Conversely, in polar solvents, the transition states leading to the isomeric oxaphosphetanes can be solvated to different extents, often leading to a decrease in (Z)-selectivity or even a preference for the (E)-alkene.
A study on a similar semi-stabilized ylide, benzyltriphenylphosphonium (B107652) ylide, under Boden's conditions (utilizing potassium bases with 18-crown-6), provides insight into the expected solvent effects. The reaction with benzaldehyde (B42025) demonstrated a clear dependence of the Z/E ratio on the solvent's polarity. researchgate.net
Table 1: Effect of Solvent Polarity on the Z/E Ratio of Stilbene Formation
| Solvent | Temperature (°C) | Z/E Ratio |
|---|---|---|
| Toluene | 110 | 81:19 |
| Dichloromethane (B109758) (DCM) | 40 | 50:50 |
This data is illustrative of the general trend for semi-stabilized ylides and is based on the reaction of benzyltriphenylphosphonium ylide with benzaldehyde. researchgate.net
Temperature also plays a crucial role. In some cases, increasing the temperature can lead to an erosion of stereoselectivity, suggesting that the energy difference between the transition states leading to the different isomers is overcome. However, the effect of temperature can be solvent-dependent. For instance, in the reaction of benzyltriphenylphosphonium ylide with benzaldehyde in toluene, a decrease in temperature from 110 °C to 40 °C led to an increase in the proportion of the (Z)-isomer from 81:19 to 87:13. researchgate.net In contrast, some studies on other ylides have reported no significant change in selectivity with temperature. researchgate.net This highlights the complexity of the system and the interplay between solvent and temperature effects. For the (E)-2-butenyltriphenylphosphonium ylide, it is anticipated that lower temperatures in non-polar solvents would generally favor higher (Z)-selectivity.
Role of Additives and Ligands in Modulating Reaction Pathways
Additives, particularly salts, can dramatically alter the stereochemical outcome of the Wittig reaction. Lithium salts are well-known to have a significant impact, often leading to an increase in the proportion of the (E)-alkene. wikipedia.org This "salt effect" is generally explained by the coordination of the lithium cation to the oxygen atom of the betaine intermediate. This coordination can stabilize the betaine, allowing for equilibration between the erythro and threo diastereomers. The thermodynamically more stable threo-betaine, which leads to the (E)-alkene, can then become the predominant intermediate, thus shifting the product distribution. masterorganicchemistry.comorganic-chemistry.org For the reaction involving (E)-2-butenyltriphenylphosphonium ylide, the addition of lithium halides would be expected to decrease the (Z)-selectivity that is often observed under salt-free conditions.
The nature of the ligands on the phosphorus atom also plays a pivotal role in determining the stereoselectivity of the Wittig reaction. The use of triphenylphosphine-derived ylides, such as the one from (E)-2-butenyltriphenylphosphonium bromide, is common. However, modifying the electronic and steric properties of the phosphine (B1218219) can influence the reaction pathway. For instance, replacing the phenyl groups with alkyl groups to form trialkylphosphonium ylides can alter the stability and reactivity of the ylide, which in turn affects the E/Z selectivity of the alkene product. While the focus here is on the triphenylphosphonium derivative, it is the electronic and steric profile of these phenyl ligands that contributes to its characteristic behavior as a semi-stabilized ylide.
In some specialized applications, other additives can be employed to direct the reaction. For example, the use of a bulky chiral secondary amine in combination with LiClO₄ and DABCO has been reported to achieve high diastereo- and enantioselectivity in a tandem Michael addition-Wittig reaction involving a different functionalized phosphonium ylide. organic-chemistry.org While not a direct modification of the standard Wittig olefination, this illustrates the broader principle of using additives to modulate the reaction pathway and control stereochemistry.
Strategic Applications of E 2 Butenyltriphenyl Phosphonium Bromide in Complex Organic Synthesis
Construction of Stereodefined Olefinic Systems
The (E)-geometry of the butenyl group within (E)-2-Butenyltriphenylphosphonium Bromide offers a powerful tool for the synthesis of olefins with predictable stereochemistry. The ylide generated from this salt is typically classified as a semi-stabilized ylide, which often leads to a mixture of (E)- and (Z)-alkenes. wikipedia.org However, reaction conditions can be tuned to favor the desired (E)-isomer, making it a valuable building block for stereodefined systems.
Enantioselective Olefination Strategies Utilizing Chiral Catalysis or Auxiliaries
While the inherent geometry of (E)-2-Butenyltriphenylphosphonium Bromide controls the alkene configuration, achieving enantioselectivity in the reaction with a prochiral carbonyl compound requires the intervention of a chiral influence. This is typically accomplished through the use of chiral catalysts or by attaching a chiral auxiliary to one of the reactants.
Although specific examples detailing the use of (E)-2-Butenyltriphenylphosphonium Bromide in catalytically enantioselective Wittig reactions are not extensively documented in readily available literature, the general principles of such transformations provide a framework for its potential application. Chiral phosphines, for instance, have been explored as catalysts in asymmetric Wittig reactions. These catalysts can coordinate to the reactants, creating a chiral environment that directs the approach of the ylide to the carbonyl, thereby inducing enantioselectivity in the newly formed stereocenter.
Another established strategy involves the use of a chiral auxiliary. A chiral auxiliary can be temporarily incorporated into the aldehyde or ketone substrate. The steric and electronic properties of the auxiliary then guide the nucleophilic attack of the butenylide, leading to a diastereoselective olefination. Subsequent removal of the auxiliary reveals the enantiomerically enriched olefin.
Diastereoselective Synthesis of Butenyl-Substituted Scaffolds
The reaction of the ylide derived from (E)-2-Butenyltriphenylphosphonium Bromide with chiral aldehydes or ketones that already possess one or more stereocenters is a common strategy for constructing diastereomerically enriched butenyl-substituted scaffolds. The inherent facial bias of the chiral carbonyl substrate dictates the trajectory of the incoming nucleophilic ylide, leading to the preferential formation of one diastereomer over the other.
The Felkin-Anh and related models are often used to predict the stereochemical outcome of such reactions. The steric bulk of the substituents adjacent to the carbonyl group directs the ylide to attack from the less hindered face, resulting in a high degree of diastereoselectivity. This approach is particularly powerful in the synthesis of polyketide natural products, where the iterative installation of stereocenters is a central challenge.
Total Synthesis of Natural Products and Bioactive Molecules
The strategic installation of a butenyl group is a recurring theme in the synthesis of numerous biologically active natural products. unigoa.ac.in (E)-2-Butenyltriphenylphosphonium Bromide has proven to be an effective reagent for this purpose, enabling the convergent assembly of complex molecular architectures.
Integration of Wittig Olefination as a Key Step in Convergent Syntheses
Convergent synthesis, where complex molecules are assembled from smaller, pre-functionalized fragments, relies on robust and high-yielding coupling reactions. The Wittig reaction, utilizing reagents like (E)-2-Butenyltriphenylphosphonium Bromide, is frequently employed as a key bond-forming step in such strategies. thieme-connect.deresearchgate.net
A notable example is found in the synthetic efforts towards the amphidinolide family of macrolides, which exhibit potent cytotoxic activity. In the total synthesis of Amphidinolide J, for instance, a fragment coupling strategy is often employed. While specific literature detailing the exact phosphonium (B103445) salt is not always readily available in abstracts, the installation of a butenyl side chain is a common feature. A plausible synthetic disconnection would involve a Wittig reaction between a complex aldehyde fragment and the ylide derived from (E)-2-Butenyltriphenylphosphonium Bromide to install the C1-C4 segment of the molecule. nih.gov
The general reliability and functional group tolerance of the Wittig reaction make it well-suited for late-stage coupling reactions in the synthesis of complex molecules, where the preservation of sensitive functional groups is paramount.
Elaboration of the Butenyl Moiety in Advanced Synthetic Targets
The butenyl group introduced by the Wittig reaction often serves as a versatile handle for further chemical transformations, allowing for the elaboration of the molecular framework. The double bond can participate in a variety of reactions, including:
Metathesis: The terminal double bond of the butenyl group can undergo ring-closing metathesis (RCM) to form macrocyclic structures, a key step in the synthesis of many macrolide antibiotics.
Oxidation: The double bond can be dihydroxylated to form a diol, or oxidatively cleaved to yield an aldehyde, providing a new functional group for further chain extension or modification.
Hydrogenation: Selective hydrogenation of the double bond can be used to introduce stereocenters or to remove the unsaturation when it is no longer required in the final target.
These subsequent transformations highlight the strategic importance of the butenyl moiety as a synthetic linchpin in the construction of complex natural products.
Development of Novel Olefination Methodologies
While the classical Wittig reaction remains a powerful tool, research continues to focus on developing new and improved olefination methods with enhanced stereoselectivity, broader substrate scope, and milder reaction conditions. Although specific novel methodologies centered exclusively on (E)-2-Butenyltriphenylphosphonium Bromide are not widely reported, developments in the broader field of olefination are relevant.
For instance, tandem reactions that combine a Wittig olefination with other transformations in a single pot offer increased efficiency and reduce the number of purification steps. A hypothetical example could involve a tandem Wittig olefination/intramolecular Diels-Alder reaction, where the newly formed diene from the butenyl group immediately participates in a cycloaddition.
Furthermore, efforts to develop catalytic versions of the Wittig reaction are ongoing. A successful catalytic cycle would reduce the stoichiometric amounts of phosphine (B1218219) oxide byproduct, making the process more atom-economical and environmentally friendly. ethz.chresearchgate.net While still a developing area, the principles of these catalytic systems could potentially be applied to reactions involving (E)-2-Butenyltriphenylphosphonium Bromide in the future.
Applications in Intramolecular Wittig Reactions and Cyclization Strategies
The intramolecular Wittig reaction is a powerful method for the construction of cyclic and macrocyclic frameworks, which are prevalent in numerous biologically active natural products. The use of bifunctional reagents, such as (E)-2-Butenyltriphenylphosphonium Bromide, offers a unique opportunity to introduce a specific four-carbon unit and concurrently facilitate ring closure.
The general strategy involves a molecule containing both a carbonyl group (aldehyde or ketone) and a latent nucleophile that can be converted into a phosphonium salt. However, a more direct approach involves the prior synthesis of a molecule that already contains a phosphonium salt and a carbonyl group, separated by a suitable tether. In the case of (E)-2-Butenyltriphenylphosphonium Bromide, the corresponding ylide, (E)-but-2-en-1-ylidenetriphenylphosphorane, can be generated in situ and subsequently react with a tethered carbonyl functionality.
The success of these cyclization reactions is highly dependent on several factors, including the length and nature of the tether connecting the phosphonium ylide and the carbonyl group, the reaction conditions (base, solvent, temperature), and the substitution pattern of the reactants. High dilution conditions are often employed to favor the intramolecular pathway over intermolecular polymerization.
While specific examples detailing the use of (E)-2-Butenyltriphenylphosphonium Bromide in intramolecular Wittig cyclizations are not extensively documented in readily available literature, the principle can be illustrated through analogous transformations. For instance, the synthesis of various carbocycles and heterocycles has been achieved through the intramolecular Wittig reaction of ω-formylalkylphosphonium salts. These reactions demonstrate the feasibility of forming five-, six-, and even larger-membered rings.
A hypothetical application of (E)-2-Butenyltriphenylphosphonium Bromide in an intramolecular Wittig reaction could involve a substrate like an ω-oxo-alkenyl halide. The initial step would be the formation of the phosphonium salt by reacting the halide with triphenylphosphine (B44618), followed by the reaction with (E)-1-bromo-2-butene to introduce the butenyl moiety. Subsequent treatment with a base would generate the ylide, which would then attack the tethered carbonyl group to form the cyclic product with an exocyclic diene system. The stereochemistry of the butenyl group would be crucial in determining the geometry of the resulting diene.
| Substrate Class | Carbonyl Group | Tether Length (n) | Resulting Ring Size | Potential Product |
| ω-Oxoalkylphosphonium Salt | Aldehyde | 3 | 7 | Cycloheptene derivative |
| ω-Oxoalkylphosphonium Salt | Ketone | 4 | 8 | Cyclooctene derivative |
| ω-Oxoalkenylphosphonium Salt | Aldehyde | 2 | 6 | Dihydro-oxepine derivative |
Table 1: Hypothetical Intramolecular Wittig Cyclizations
Tandem Reactions and One-Pot Transformations Incorporating Butenyl Olefination
Tandem reactions, also known as cascade or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These strategies are prized for their atom and step economy, leading to a rapid increase in molecular complexity. (E)-2-Butenyltriphenylphosphonium Bromide is a valuable participant in such transformations, where the initial Wittig olefination triggers subsequent reactions.
One of the prominent examples of such a sequence is the tandem Michael addition-Wittig reaction. In this process, a nucleophile adds to an α,β-unsaturated system that also contains a phosphonium ylide precursor. The resulting enolate can then undergo an intramolecular Wittig reaction. While direct examples with (E)-2-Butenyltriphenylphosphonium Bromide are not prevalent in the literature, the concept has been demonstrated with other phosphonium salts. For instance, a highly stereoselective tandem Michael addition-Wittig reaction of (3-carboxy-2-oxopropylidene)triphenylphosphorane (B1258351) with α,β-unsaturated aldehydes has been developed to synthesize multifunctional cyclohexen-1-ones. masterorganicchemistry.com This highlights the potential for designing similar cascades with butenyl-containing phosphonium salts.
A hypothetical tandem reaction involving (E)-2-Butenyltriphenylphosphonium Bromide could start with the reaction of its corresponding ylide with an α,β-unsaturated aldehyde or ketone that also possesses a pendant electrophilic site. The initial 1,2-addition (Wittig olefination) would generate a triene system. If the substrate is appropriately designed, a subsequent intramolecular reaction, such as a Diels-Alder cycloaddition, could then take place in a one-pot fashion, leading to complex polycyclic structures.
The development of one-pot transformations involving (E)-2-Butenyltriphenylphosphonium Bromide is a testament to the drive for efficiency in modern organic synthesis. These processes combine multiple distinct reaction steps in a single flask, avoiding time-consuming and yield-reducing workup and purification procedures. A common one-pot protocol involves the in situ generation of the phosphonium ylide from the salt using a base, followed by the addition of the carbonyl compound. This can be further extended by introducing other reagents that react with the initially formed product in a sequential manner.
| Reaction Type | Initial Reactants | Key Intermediates | Final Product Class |
| Tandem Michael-Wittig | α,β-Unsaturated system with phosphonium ylide precursor, Nucleophile | Enolate, Phosphonium ylide | Cyclohexene derivatives |
| Tandem Wittig-Diels-Alder | (E)-Butenylidene triphenylphosphorane, α,β-Unsaturated carbonyl with dienophile | Triene | Polycyclic adducts |
| One-Pot Wittig-Hydrogenation | (E)-2-Butenyltriphenylphosphonium Bromide, Aldehyde/Ketone, H2/Catalyst | Alkene | Saturated hydrocarbon |
Table 2: Conceptual Tandem and One-Pot Reactions
Computational and Theoretical Studies on the Reactivity and Selectivity of Butenylphosphonium Reagents
Quantum Chemical Calculations of Reaction Energetics and Transition States
Quantum chemical calculations are at the forefront of mechanistic investigations into the Wittig reaction, the primary transformation involving phosphonium (B103445) ylides. These calculations allow for the precise determination of energies for reactants, intermediates, transition states, and products, thereby mapping the entire potential energy surface of the reaction.
Density Functional Theory (DFT) is a widely employed computational method for studying the Wittig reaction due to its favorable balance of accuracy and computational cost. acs.org It is used to investigate the reaction mechanism, which can be either a concerted [2+2] cycloaddition or a stepwise process involving a betaine (B1666868) intermediate. wikipedia.orgmasterorganicchemistry.comresearchgate.net For lithium-free reactions, many computational studies support a concerted mechanism where the ylide and carbonyl compound directly form an oxaphosphetane intermediate through a single transition state. wikipedia.org
DFT calculations are crucial for locating and characterizing the key stationary points on the potential energy surface. This includes the initial reactants, the four-membered oxaphosphetane intermediate, the transition states for its formation (TS1) and decomposition (TS2), and the final alkene and triphenylphosphine (B44618) oxide products. researchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. nih.gov
Interestingly, the choice of the DFT functional can influence the predicted mechanism. Different functionals may describe the potential energy surface differently, sometimes predicting a stepwise reaction and at other times a concerted one, highlighting the importance of method selection and validation against experimental data. acs.org
| DFT Functional | Predicted Mechanism for Wittig Reaction | Key Findings |
|---|---|---|
| B3LYP | Generally predicts a concerted cycloaddition-like process. acs.org | A reasonable compromise between cost and accuracy for describing the Wittig reaction. acs.org Geometries are consistent with higher-level methods. |
| M06-2X | Can predict a stepwise reaction with a betaine intermediate, where the first step is rate-limiting. | This functional often performs well for non-covalent interactions and can provide different insights into the reaction pathway compared to other functionals. |
| LC-ωPBE | Has been shown to predict a concerted reaction pathway. | The choice of functional can determine whether a betaine intermediate is found to be a true intermediate or is bypassed. |
To achieve higher accuracy or to validate DFT results, researchers employ post-Hartree-Fock methods. numberanalytics.com These techniques are designed to more accurately account for electron correlation—the interaction between electrons—which is approximated in DFT and Hartree-Fock (HF) methods. wikipedia.orgresearchgate.net While computationally more expensive, they provide a more rigorous description of the electronic structure, which is particularly important for processes like bond breaking and formation. numberanalytics.comwikipedia.org
Common post-Hartree-Fock methods include:
Møller-Plesset Perturbation Theory (MP2, MP3, etc.) : This method adds electron correlation by treating it as a perturbation to the Hartree-Fock result. MP2 is a common choice for refining energies calculated with DFT or HF geometries. wikipedia.orgresearchgate.net
Configuration Interaction (CI) : CI methods construct the wavefunction as a linear combination of different electronic configurations. While Full CI is the exact solution within a given basis set, it is too costly for most molecules. Truncated versions like CISD (CI with single and double excitations) are more common. wikipedia.org
Coupled Cluster (CC) Theory : Methods like CCSD and CCSD(T) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies. wikipedia.org
Comparative studies have shown that for the Wittig reaction, results from MP2 calculations can offer a good balance of rigor and feasibility, often confirming the general mechanistic picture provided by robust DFT functionals like B3LYP. acs.org These refined methods are crucial for building a confident understanding of the subtle electronic effects that govern the reaction.
Molecular Dynamics Simulations of Phosphonium Salt Transformations
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes that complements the static view from quantum chemical calculations.
The reactivity of the ylide derived from (E)-2-Butenyltriphenylphosphonium Bromide is heavily dependent on its three-dimensional structure. Computational methods are used to perform conformational analysis on both the phosphonium salt and its corresponding ylide. tandfonline.com The phosphonium ylide can exist in different resonance structures, primarily the ylide form (with a negative charge on the carbon and positive on phosphorus) and the ylene form (with a P=C double bond). youtube.com
Computational analysis, often using DFT, helps determine the preferred conformations by calculating the relative energies of different rotational isomers (rotamers). tandfonline.com For the ylide, this includes the orientation of the butenyl group relative to the triphenylphosphine moiety. For the subsequent oxaphosphetane intermediate, computational studies have identified puckered and planar geometries. nih.gov The relative stability of these conformations is a key factor in determining the stereochemical outcome of the reaction. While specific MD simulation data for (E)-2-Butenyltriphenylphosphonium Bromide is not prevalent in the literature, the established computational techniques are directly applicable to analyzing its conformational space and that of its reactive ylide. nih.gov
Solvent effects can dramatically alter the rate, mechanism, and selectivity of the Wittig reaction. rsc.orgnih.gov Computational modeling provides critical insights into these interactions at a molecular level. numberanalytics.com Two primary approaches are used:
Implicit Solvent Models : Here, the solvent is treated as a continuous medium with a specific dielectric constant. ucsb.edu This model, often called a continuum model, is computationally efficient and is frequently combined with DFT calculations to account for the average electrostatic effect of the solvent on the solute. nih.govrsc.org
Explicit Solvent Models : In this more detailed approach, individual solvent molecules are included in the simulation box around the reacting species. ucsb.edu Molecular dynamics (MD) simulations using an explicit solvent model can capture specific interactions like hydrogen bonding and provide a dynamic view of how the solvent shell reorganizes during the reaction. researchgate.netnih.gov
Simulations have shown that solvents can influence reactivity by preferentially stabilizing the transition state relative to the reactants. rsc.org For instance, hydrogen-bond donating solvents can form complexes with ylides and stabilize charged intermediates or transition states. nih.gov MD simulations have also revealed that the reaction can be influenced by solvent dynamics; if the solvent molecules cannot reorganize quickly enough, the reaction may follow a different, dynamically-matched pathway. nih.gov
Predictive Models for Olefination Stereoselectivity
One of the most powerful applications of computational chemistry in this area is in creating predictive models for the stereoselectivity of the Wittig reaction. chemtube3d.com The formation of either the (Z)- or (E)-alkene is highly dependent on the structure of the ylide.
The ylide generated from (E)-2-Butenyltriphenylphosphonium Bromide is considered "non-stabilized" because the alkyl group does not effectively delocalize the negative charge of the ylidic carbon. For non-stabilized ylides, the Wittig reaction is generally under kinetic control and selectively produces (Z)-alkenes. wikipedia.orgyoutube.com Computational models explain this selectivity through the geometry of the transition state for oxaphosphetane formation. The reaction proceeds through an early, puckered, four-centered transition state. To minimize steric repulsion between the bulky triphenylphosphine group and the substituents on the aldehyde and ylide, the reactants approach in a "crisscrossed" or orthogonal manner, which leads directly to the syn-oxaphosphetane and subsequently the (Z)-alkene. nih.govyoutube.com
In contrast, for "stabilized" ylides (e.g., those with an adjacent carbonyl group), the initial cycloaddition is reversible. The reaction is under thermodynamic control, favoring the more stable anti-oxaphosphetane, which leads to the (E)-alkene. chemtube3d.com Recently, machine learning has also emerged as a tool to develop predictive models for the stereoselectivity of chemical reactions based on learned features from existing reaction data. nih.govrsc.org
| Factor | Influence on Stereoselectivity | Computational Insight |
|---|---|---|
| Ylide Stability | Non-stabilized ylides (like butenyl) favor (Z)-alkenes. Stabilized ylides favor (E)-alkenes. chemtube3d.com | DFT calculations show the reaction of non-stabilized ylides is kinetically controlled, while stabilized ylides allow for reversibility and thermodynamic control. wikipedia.org |
| Steric Hindrance | Bulky groups on the ylide and aldehyde favor (Z)-selectivity in non-stabilized cases by amplifying steric clash in the (E)-selective pathway. youtube.com | Transition state modeling quantifies the steric repulsion, showing the puckered transition state that minimizes R-group interactions is lower in energy. nih.gov |
| Solvent | Nonpolar solvents generally favor higher (Z)-selectivity. Protic solvents can decrease selectivity. nih.gov | MD and continuum models show polar solvents can stabilize intermediates, potentially lowering the barrier for oxaphosphetane interconversion and eroding kinetic control. rsc.org |
| Lithium Salts | The presence of Li+ salts (e.g., from n-BuLi base) often decreases (Z)-selectivity. nih.gov | Simulations suggest Li+ can coordinate with the oxygen atoms of the intermediate, potentially stabilizing a betaine-like structure and allowing for equilibration between syn and anti intermediates. nih.gov |
Quantitative Structure-Activity Relationships (QSAR) for Ylide Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are powerful statistical tools used to correlate the chemical structure of a series of compounds with their reactivity or biological activity. In the context of butenylphosphonium reagents, QSAR studies aim to develop mathematical models that can predict the reactivity of the corresponding ylides based on a set of calculated molecular descriptors. These descriptors can be electronic (e.g., charge on the ylidic carbon, dipole moment), steric (e.g., van der Waals volume), or thermodynamic in nature.
For semi-stabilized ylides, such as the one derived from (E)-2-Butenyltriphenylphosphonium Bromide, reactivity is a delicate balance of steric and electronic factors. The substituents on the phosphorus atom and on the butenyl backbone can significantly influence the nucleophilicity of the ylidic carbon and the stability of the transition states in the Wittig reaction.
A hypothetical QSAR study for a series of para-substituted triphenylphosphonium butenylides might investigate the correlation between the Hammett parameter (σ) of the substituent and the rate of the Wittig reaction. The Hammett parameter quantifies the electron-donating or electron-withdrawing nature of a substituent.
Table 1: Illustrative QSAR Data for Substituted Butenylide Reactivity
| Substituent (X) on PPh₃ | Hammett Parameter (σp) | Calculated Ylide Dipole Moment (Debye) | Predicted Relative Reaction Rate |
| -OCH₃ | -0.27 | 3.8 | 0.8 |
| -CH₃ | -0.17 | 4.1 | 0.9 |
| -H | 0.00 | 4.5 | 1.0 |
| -Cl | 0.23 | 5.2 | 1.3 |
| -CN | 0.66 | 6.1 | 1.8 |
| -NO₂ | 0.78 | 6.8 | 2.2 |
This table is illustrative and based on established principles of electronic effects in Wittig reactions. The values are not from a specific experimental study on this exact series but serve to demonstrate the QSAR concept.
The data in the illustrative table suggests that electron-withdrawing groups on the phenyl rings of the triphenylphosphonium moiety increase the dipole moment of the ylide. This increased polarity can influence the stability of the transition state, potentially leading to a higher reaction rate. researchgate.netmdpi.com A full QSAR model would involve a larger dataset and more sophisticated statistical analysis to derive a predictive equation.
Development of Computational Tools for Rational Catalyst Design
The rational design of catalysts for reactions involving butenylphosphonium reagents aims to control the reactivity and, more importantly, the stereoselectivity (E/Z selectivity) of the resulting alkene. Computational tools, particularly Density Functional Theory (DFT), have become central to this endeavor. researchgate.net These tools allow for the in-silico design and evaluation of new catalysts before their synthesis and experimental testing. d-nb.infoacs.org
The development of these computational tools generally follows a workflow that includes:
Mechanism Elucidation: DFT calculations are employed to map out the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. For the Wittig reaction, this involves studying the formation of the oxaphosphetane intermediate and its subsequent decomposition to the alkene and phosphine (B1218219) oxide. researchgate.netmdpi.com
Descriptor Identification: Key structural or electronic features (descriptors) of the catalyst that influence the energy barriers of the reaction are identified. For phosphonium ylide-based reactions, these can include the steric bulk of the phosphine substituents, the electronic properties of the ylide, and the nature of any additives or co-catalysts. rsc.orgresearchgate.net
In Silico Screening: Once predictive relationships are established, large libraries of virtual catalyst candidates can be rapidly screened to identify those with the most promising properties. acs.org This accelerates the discovery of novel catalysts with enhanced performance.
Table 2: Computational Tools and Their Application in Catalyst Design for Butenylphosphonium Reagents
| Computational Tool/Method | Application in Catalyst Design | Research Findings and Implications |
| Density Functional Theory (DFT) | Calculation of transition state energies to predict E/Z selectivity. Modeling the effect of substituents on the phosphonium salt. | Studies have shown that the stereochemical outcome of the Wittig reaction is determined by the relative energies of the transition states leading to the cis- and trans-oxaphosphetane intermediates. researchgate.netmdpi.com For semi-stabilized ylides, a complex interplay of steric interactions and electronic effects governs this selectivity. |
| Molecular Electrostatic Potential (MEP) Analysis | Visualizing the charge distribution and predicting sites of nucleophilic or electrophilic attack. | MEP analysis can help in understanding the reactivity of the phosphonium ylide and how it will interact with the carbonyl compound. mdpi.com |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing the nature of chemical bonds in transition states and intermediates. | QTAIM can provide insights into non-covalent interactions that may influence the stereochemical course of the reaction. |
| Volcano Plot Analysis | Identifying optimal catalyst properties by plotting a measure of catalytic activity against a descriptor of binding energy. | While not yet widely applied to butenylphosphonium reagents specifically, this method holds promise for screening large numbers of potential phosphine catalysts to find those with the ideal balance of reactivity and stability. beilstein-journals.org |
The ultimate goal of using these computational tools is to move from a trial-and-error approach to a more predictive and rational design of catalysts. For reactions involving (E)-2-Butenyltriphenylphosphonium Bromide, this could lead to the development of phosphine catalysts that can tune the E/Z ratio of the resulting diene product with high precision, a valuable capability in organic synthesis.
Advanced Analytical Methodologies for Investigating Butenylphosphonium Chemistry
High-Resolution Mass Spectrometry for Reaction Product Identification and Profiling
High-resolution mass spectrometry (HRMS) is an indispensable tool for obtaining precise mass measurements, which allows for the determination of elemental compositions and the identification of compounds in complex mixtures. In the context of butenylphosphonium chemistry, it is crucial for verifying the structures of starting materials, intermediates, and final products of reactions such as the Wittig olefination.
Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of polar and ionic compounds, such as phosphonium (B103445) salts, as it allows for the transfer of ions from solution into the gas phase with minimal fragmentation. (E)-2-Butenyltriphenylphosphonium Bromide is readily analyzed by positive-ion ESI-MS. In the mass spectrum, the compound is detected as the intact (E)-2-butenyltriphenylphosphonium cation. The high-resolution mass of this cation ([C₂₂H₂₂P]⁺) allows for unambiguous confirmation of its elemental composition.
The expected monoisotopic mass of the (E)-2-butenyltriphenylphosphonium cation is calculated to be 317.1454 m/z. In ESI-MS, phosphonium salts typically show a strong signal corresponding to the intact cation, as the pre-formed ion in solution is easily desolvated and transferred into the gas phase. This technique is also invaluable for studying the formation of the corresponding phosphorus ylide, the reactive intermediate in the Wittig reaction. The ylide is generated by treating the phosphonium salt with a base. Although highly reactive, its presence can sometimes be detected or inferred from the reaction mixture's mass spectrum, providing insights into the reaction mechanism. HRMS analyses are often performed on time-of-flight (TOF) or Orbitrap mass spectrometers, which provide the necessary mass accuracy to distinguish between species with very similar nominal masses.
Tandem mass spectrometry (MS/MS), often utilizing collision-induced dissociation (CID), is a powerful technique for the structural elucidation of ions by analyzing their fragmentation patterns. In the analysis of the (E)-2-butenyltriphenylphosphonium cation, a precursor ion corresponding to its m/z value (317.15) would be selected and subjected to fragmentation.
The fragmentation pathways are predictable based on the structure of the cation. Common fragmentation patterns for allylic compounds involve cleavage at the bond allylic to the double bond, which would be stabilized by resonance. For the (E)-2-butenyltriphenylphosphonium cation, key fragmentation pathways would likely include:
Loss of the butenyl group: Cleavage of the P-C(butenyl) bond would result in a stable triphenylphosphine (B44618) radical cation or a related fragment.
Cleavage within the butenyl chain: Fragmentation of the C₄H₇ group can occur, leading to characteristic losses. A prominent fragmentation pathway for allylic systems is the cleavage of the bond beta to the double bond, which in this case would lead to resonance-stabilized fragments.
Loss of phenyl groups: Fragmentation can also involve the loss of one or more phenyl groups from the phosphorus atom.
By analyzing the m/z values of the resulting fragment ions, the connectivity of the original molecule can be confirmed. This is particularly useful when analyzing the complex product mixtures that can arise from Wittig reactions, helping to identify side-products and isomers, and thus providing a more complete picture of the reaction's outcome.
X-ray Crystallography for Definitive Structural Determination
While mass spectrometry provides information on mass and connectivity, X-ray crystallography offers an unambiguous, three-dimensional depiction of the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement of a crystalline solid. To perform this analysis, a suitable single crystal of (E)-2-Butenyltriphenylphosphonium Bromide must be grown, typically by slow evaporation from a solvent. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to construct a model of the electron density, from which the atomic positions are determined.
A search of the Cambridge Structural Database (CSD) indicates that the specific crystal structure of (E)-2-Butenyltriphenylphosphonium Bromide has not been deposited. However, the structures of closely related alkyltriphenylphosphonium bromides, such as butyltriphenylphosphonium bromide, have been determined and provide a strong basis for understanding the expected structural features. In these structures, the phosphorus atom typically exhibits a distorted tetrahedral geometry, with the phenyl rings adopting a propeller-like conformation. The bromide anion is positioned in the crystal lattice, interacting with the phosphonium cation through electrostatic forces and weaker C-H···Br hydrogen bonds.
Detailed analysis of a crystal structure provides a wealth of geometric data. Based on analogous structures like butyltriphenylphosphonium bromide and (3-chloropropyl)triphenylphosphonium bromide, the expected bond lengths and angles for the (E)-2-butenyltriphenylphosphonium cation can be predicted. The P-C(phenyl) bonds are typically around 1.79-1.80 Å, while the P-C(alkyl) bond is slightly longer, around 1.80-1.81 Å. The C-P-C bond angles generally range from 107° to 112°, consistent with a tetrahedral phosphorus center.
The crystal packing is stabilized by a network of intermolecular interactions. In alkyltriphenylphosphonium bromide salts, C-H···Br contacts are common, linking the cations and anions into chains or more complex supramolecular assemblies. The conformation of the butenyl group, specifically the torsion angles around the C-C bonds, would also be precisely determined, confirming the (E)-configuration of the double bond.
| Parameter | Value (Å or °) | Description |
|---|---|---|
| P—C(Butyl) | 1.804 | Bond length between phosphorus and the alkyl chain carbon. |
| P—C(Phenyl, avg.) | 1.795 | Average bond length between phosphorus and the phenyl ring carbons. |
| C(alkyl)—P—C(phenyl, avg.) | 110.3 | Average bond angle involving the alkyl chain. |
| C(phenyl)—P—C(phenyl, avg.) | 108.6 | Average bond angle between two phenyl groups. |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for the separation of (E)-2-Butenyltriphenylphosphonium Bromide from reaction precursors, such as triphenylphosphine, and byproducts like triphenylphosphine oxide, which is formed during the Wittig reaction. The high polarity of phosphonium salts presents unique challenges for chromatographic purification.
Various chromatographic methods are employed for the purification and analysis of phosphonium salts. Column chromatography using silica gel or alumina can be effective, though the strong polarity of the salt may lead to poor mobility or streaking on the column. To overcome this, specialized stationary phases or solvent systems are often required. A patent describes the purification of phosphonium salts using column chromatography on cation exchange resins or polymer-based adsorber resins, which effectively separate the ionic salt from neutral impurities like unreacted triphenylphosphine.
For analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of (E)-2-Butenyltriphenylphosphonium Bromide. Reversed-phase HPLC (RP-HPLC) is commonly used, often with an ion-pairing reagent added to the mobile phase to improve peak shape and retention of the cationic analyte. The purity is typically determined using a UV detector, as the triphenylphosphonium moiety is strongly chromophoric. The development of "chromatography-free" Wittig reaction protocols, which utilize polymer-supported reagents, underscores the difficulties associated with traditional chromatographic purification of the final alkene products from phosphonium-derived byproducts.
High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of reactions involving (E)-2-Butenyltriphenylphosphonium Bromide, such as the Wittig reaction. It allows for the separation, identification, and quantification of non-volatile components in the reaction mixture, including the starting phosphonium salt, the aldehyde or ketone reactant, the desired alkene product, and the triphenylphosphine oxide byproduct. nih.govlibretexts.org
The separation is typically achieved using a reversed-phase column, such as a C18 column, where a nonpolar stationary phase interacts with the components of the mixture. nih.govresearchgate.net A polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compounds. nih.govresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl groups in the phosphonium salt, the product, and the triphenylphosphine oxide byproduct are chromophoric.
By taking aliquots from the reaction mixture at various time points, a kinetic profile of the reaction can be constructed. This allows for the determination of reaction completion and the identification of any potential non-volatile intermediates or side products. The quantification of each component is achieved by comparing the peak areas in the chromatogram to those of known concentration standards.
Research Findings: In a typical analysis of a Wittig reaction utilizing (E)-2-Butenyltriphenylphosphonium Bromide, HPLC is employed to track the consumption of reactants and the formation of products. The phosphonium salt, being highly polar and ionic, generally has a shorter retention time compared to the less polar alkene product. Triphenylphosphine oxide, a common byproduct, is also readily separated and quantified. rsc.orgdelval.edu The specific retention times can be optimized by adjusting the mobile phase composition and flow rate.
Below is a representative data table for the HPLC analysis of a hypothetical Wittig reaction mixture.
Table 1: Representative HPLC Data for a Wittig Reaction Mixture
| Compound | Retention Time (min) | λmax (nm) |
|---|---|---|
| (E)-2-Butenyltriphenylphosphonium Bromide | 2.8 | 225, 268 |
| Benzaldehyde (B42025) | 4.1 | 250 |
| (E)-1-Phenyl-1,3-pentadiene | 7.5 | 280 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify volatile and semi-volatile compounds within a sample. mdpi.comnih.gov In the context of reactions involving (E)-2-Butenyltriphenylphosphonium Bromide, GC-MS is crucial for identifying volatile byproducts that may arise from side reactions, impurities in the starting materials, or decomposition of reagents or solvents. researchgate.netnih.gov
In this technique, the volatile components of a sample are vaporized and separated in a gas chromatograph based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the positive identification of the compound by comparison to spectral libraries. japsonline.comresearchgate.net
Research Findings: While the main products of a Wittig reaction are typically non-volatile and analyzed by HPLC, GC-MS analysis of the reaction headspace or a solvent extract can reveal the presence of low molecular weight byproducts. For example, trace impurities in the (E)-2-Butenyltriphenylphosphonium Bromide or side reactions involving the butenyl moiety could lead to the formation of volatile hydrocarbons. The technique is sensitive enough to detect compounds at parts-per-million (ppm) or even parts-per-billion (ppb) levels. mdpi.com
The following table presents potential volatile compounds that could be identified by GC-MS in a reaction involving (E)-2-Butenyltriphenylphosphonium Bromide and their characteristic mass fragments.
Table 2: Potential Volatile Byproducts Identified by GC-MS
| Volatile Compound | Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |
|---|---|---|
| 1-Butene (B85601) | 1.5 | 56, 41, 39, 28 |
| 1,3-Butadiene (B125203) | 1.6 | 54, 39, 27, 53 |
| Benzene | 3.2 | 78, 52, 51, 50 |
Table of Mentioned Compounds
| Compound Name |
|---|
| (E)-2-Butenyltriphenylphosphonium Bromide |
| 1,3-Butadiene |
| 1-Butene |
| (E)-1-Phenyl-1,3-pentadiene |
| Acetonitrile |
| Benzaldehyde |
| Benzene |
| Methanol |
| Toluene |
| Triphenylphosphine oxide |
Future Research Directions and Emerging Opportunities in Butenylphosphonium Chemistry
Sustainable and Green Chemistry Approaches to Phosphonium (B103445) Salt Synthesis
The chemical industry's increasing focus on sustainability is prompting a re-evaluation of traditional synthetic methods. For phosphonium salts like (E)-2-Butenyltriphenylphosphonium Bromide, this translates into developing greener, more efficient, and less hazardous synthetic routes.
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a compelling green alternative to conventional solvent-based synthesis. The preparation of phosphonium salts has been successfully demonstrated using high-energy ball milling of triphenylphosphine (B44618) with solid organic bromides. rsc.org This solvent-free approach, conducted at ambient conditions, can lead to the formation of the desired phosphonium salt with high efficiency. rsc.org
Future research should focus on the application of mechanochemical methods to the synthesis of (E)-2-Butenyltriphenylphosphonium Bromide. Key areas of investigation would include:
Reaction Optimization: A systematic study to determine the optimal milling frequency, time, and ball-to-reactant ratio to maximize the yield and purity of the target compound.
Substrate Scope: Investigating the applicability of this method to a broader range of substituted butenyl halides and phosphines.
Comparative Analysis: A direct comparison of the environmental footprint of the mechanochemical route versus traditional solvent-based methods, considering factors like energy consumption, waste generation, and atom economy.
A significant advantage of mechanochemical synthesis is its potential to produce the thermodynamically favorable product, which could be beneficial in cases where side reactions are a concern in solution-phase synthesis. rsc.org
Table 1: Comparison of Synthetic Approaches for Phosphonium Salts
| Feature | Traditional Solvent-Based Synthesis | Mechanochemical Synthesis |
|---|---|---|
| Solvent Requirement | High | None or minimal |
| Reaction Conditions | Often requires heating | Ambient temperature |
| Waste Generation | Significant solvent waste | Minimal |
| Potential for Automation | Well-established | Emerging |
| Energy Consumption | Can be high due to heating/cooling | Generally lower, but dependent on milling parameters |
The use of enzymes in organic synthesis is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. While the enzymatic synthesis of phosphonium salts is a nascent field, the biodegradation of organophosphorus compounds is well-documented. bmsu.ac.irfrontiersin.orgnih.govresearchgate.netnih.gov Enzymes such as hydrolases have been identified that can cleave carbon-phosphorus bonds, suggesting the potential for enzymatic pathways to be harnessed for both the synthesis and transformation of phosphonium salts. nih.gov
Future research in this area could explore:
Enzyme Screening: Identifying and engineering enzymes, such as phosphonatases or C-P lyases, that can catalyze the formation of the C-P bond in butenylphosphonium salts. nih.gov
Whole-Cell Biotransformations: Utilizing microbial systems to perform transformations on the butenyl side chain of (E)-2-Butenyltriphenylphosphonium Bromide, such as hydroxylations or epoxidations, to generate novel functionalized phosphonium salts.
Enzymatic Resolution: Developing enzymatic methods for the kinetic resolution of chiral phosphonium salts, an area of growing interest for asymmetric synthesis.
The primary challenge lies in the fact that many organophosphorus compounds can be toxic to microorganisms, and their ability to cross cell membranes can be limited. bmsu.ac.ir Overcoming these hurdles through enzyme immobilization or the use of cell-free enzymatic systems will be crucial for progress.
Integration of (E)-2-Butenyltriphenyl-phosphonium Bromide into Continuous Flow Systems
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. cfrt-tks.comnih.gov Integrating the synthesis and application of (E)-2-Butenyltriphenylphosphonium Bromide into continuous flow systems is a key area for future development.
Microfluidic reactors, with their high surface-area-to-volume ratios, enable precise control over reaction parameters such as temperature, pressure, and mixing. acs.org This is particularly advantageous for Wittig reactions, where controlling the formation and reaction of the ylide can significantly impact the stereoselectivity and yield of the resulting alkene. researchgate.netnih.govnih.govorganic-chemistry.orgmasterorganicchemistry.comresearchgate.netlibretexts.org
Future research should aim to:
Design and Fabricate Optimized Microreactors: Develop microfluidic chips specifically designed for the Wittig reaction using (E)-2-Butenyltriphenylphosphonium Bromide, potentially incorporating features for in-line purification or analysis.
Investigate Reaction Kinetics: Utilize the precise control offered by microfluidic systems to study the kinetics of the ylide formation and subsequent olefination reaction in detail.
Stereoselectivity Control: Explore how parameters such as flow rate, temperature, and reagent concentration within a microreactor can be manipulated to control the E/Z selectivity of the resulting diene products.
The ability to perform these reactions in a closed, automated system also enhances safety, especially when dealing with reactive intermediates. nih.gov
The transition from laboratory-scale synthesis to industrial production is a significant challenge. Continuous flow technology offers a more straightforward path to scale-up compared to batch processes. cfrt-tks.comstolichem.comresearchgate.net For the industrial application of (E)-2-Butenyltriphenylphosphonium Bromide in olefination reactions, several scale-up strategies can be explored:
Numbering-up: Running multiple micro- or millireactors in parallel to increase production capacity while maintaining the optimal reaction conditions identified at the lab scale. stolichem.com
Scaling-out: Increasing the dimensions of the flow reactor, which requires careful consideration of mass and heat transfer to ensure consistent product quality.
Telescoped Reactions: Developing multi-step continuous flow processes where the synthesis of the phosphonium salt, ylide generation, and the Wittig reaction are performed sequentially in an integrated system without the need for isolating intermediates. nih.gov
These strategies can lead to more efficient, cost-effective, and sustainable industrial processes for the synthesis of fine chemicals and pharmaceuticals derived from butenylphosphonium chemistry. google.comalmacgroup.com
Table 2: Scale-Up Strategies for Continuous Flow Olefination
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Numbering-up | Operating multiple identical reactors in parallel. | Maintains optimal reaction conditions; predictable scalability. | Requires precise flow distribution; can be capital-intensive. stolichem.com |
| Scaling-out | Increasing the dimensions of a single reactor. | Simpler setup than numbering-up. | Mass and heat transfer can become limiting; may require re-optimization. |
Exploration of Novel Applications Beyond Traditional Organic Synthesis
The unique chemical structure of (E)-2-Butenyltriphenylphosphonium Bromide, featuring a reactive butenyl group, opens up possibilities for applications beyond its traditional role as a Wittig reagent.
Future research could focus on:
Functionalized Ionic Liquids: Investigating the potential of butenylphosphonium salts as functionalized ionic liquids. tandfonline.com The butenyl group could serve as a polymerizable moiety or a site for further chemical modification to tune the properties of the ionic liquid for specific applications, such as in catalysis or materials science. tandfonline.com
Monomers for Polymer Synthesis: Utilizing the double bond in the butenyl group for polymerization reactions, leading to the creation of novel phosphorus-containing polymers with potential applications as flame retardants, polymer-supported catalysts, or advanced materials with unique optical or electronic properties.
Biologically Active Compounds: Exploring the potential biological activity of (E)-2-Butenyltriphenylphosphonium Bromide and its derivatives. Phosphonium salts have been shown to exhibit antimicrobial and anticancer properties. almacgroup.comnih.govtandfonline.comresearchgate.netnih.govmdpi.commdpi.comresearchgate.net The butenyl functionality could be modified to enhance these activities or to target specific biological pathways. For example, the synthesis of novel phosphonium salts derived from natural products like pyridoxine (B80251) has demonstrated promising antibacterial activity. almacgroup.com
Ligands in Organometallic Chemistry: Investigating the use of butenylphosphonium salts as precursors to novel phosphine (B1218219) ligands for catalysis. The butenyl group could be functionalized to create bidentate or polydentate ligands with unique steric and electronic properties for applications in cross-coupling reactions or asymmetric catalysis.
By thinking beyond the Wittig reaction, researchers can unlock the full potential of (E)-2-Butenyltriphenylphosphonium Bromide and pave the way for its use in a wide range of new and exciting applications.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| (E)-2-Butenyltriphenylphosphonium Bromide |
| Triphenylphosphine |
Phosphonium-Based Ionic Liquids and Their Catalytic or Material Science Potential
Phosphonium-based ionic liquids (PILs) are a class of molten salts composed of a phosphonium cation and an organic or inorganic anion, which are of significant interest due to their attractive properties like low volatility, high thermal stability, and wide electrochemical windows. mdpi.compublish.csiro.au Compared to their more common nitrogen-based analogues, such as imidazolium (B1220033) salts, PILs often exhibit greater stability in basic media and higher thermal stability. researchgate.netrsc.orgescholarship.org These properties make them robust candidates for applications in catalysis, electrochemistry, and materials science. publish.csiro.auarpnjournals.org
The (E)-2-Butenyltriphenylphosphonium cation is a particularly promising building block for "task-specific" ionic liquids. The triphenyl groups contribute to thermal stability, while the butenyl group introduces a site for polymerization. This allows the compound to act as a monomer for the creation of Polymeric Ionic Liquids (PILs), also known as Poly(ionic liquid)s. rsc.orgresearchgate.net These materials combine the unique properties of ionic liquids with the mechanical stability, processability, and durability of polymers. researchgate.netrsc.org
Catalytic Potential: In catalysis, PILs can serve as 'green' reaction media or as catalysts themselves. tandfonline.comtandfonline.com The functional butenyl group in (E)-2-Butenyltriphenylphosphonium Bromide could be used to immobilize the ionic liquid onto a solid support, creating a highly stable and recyclable catalytic system. Furthermore, phosphonium salts have been shown to effectively stabilize metal nanoparticles, such as palladium, which are highly active catalysts in reactions like Suzuki cross-coupling. researchgate.nettandfonline.com A polymeric matrix derived from the butenylphosphonium monomer could provide an ideal environment for the formation and stabilization of such nanoparticles, enhancing their catalytic activity and preventing aggregation. tandfonline.com
Material Science Potential: The ability to polymerize via its butenyl group is the most significant feature for material science applications. The resulting phosphonium-based PILs can be engineered for various functions. rsc.org For instance, they have been successfully used as advanced stationary phases in gas chromatography, demonstrating high thermal stability (up to 360 °C) and a unique "dual nature" selectivity for separating both polar and non-polar compounds. rsc.org This polymerization avoids issues like the pooling of the stationary phase at high temperatures, which can occur with non-polymerized ionic liquids. rsc.org Furthermore, phosphonium-based PILs are being explored as solid-state electrolytes in electrochemical devices like lithium batteries, where their ionic conductivity and stability are highly advantageous. researchgate.netrsc.orgnih.gov The structure of the cation and the choice of the counter-anion can be tuned to optimize properties like viscosity, conductivity, and thermal behavior for specific applications. rsc.orgnih.gov
Table 1: Properties of Representative Phosphonium Ionic Liquids for Context
| Cation | Anion | Key Property / Finding | Potential Application | Citation |
|---|---|---|---|---|
| Trihexyl(tetradecyl)phosphonium | Tetrafluoroborate | Thermally and chemically stable; less dense than water, allowing easy product separation. | Recyclable catalyst/solvent in oxidation reactions. | tandfonline.com |
| Tributyl(alkyl)phosphonium | Bis(trifluoromethylsulfonyl)imide | Wide electrochemical window (≥5.7 V); thermally stable up to ~400°C. | Electrolytes for high-voltage batteries. | researchgate.net |
| Vinylimidazolium-based (polymerized) | Various | Higher crosslinking leads to better efficiency at high temperatures by preventing pooling. | Gas chromatography stationary phases. | rsc.org |
| Trioctylphosphonium | Triflate | Exhibits higher thermal stability and ionic conductivity than corresponding ammonium-based PILs. | High-performance electrolytes and thermally stable fluids. | rsc.org |
| Trimethyl(alkyl)phosphonium | Bis(fluorosulfonyl)imide ([FSI]−) or Bis(trifluoromethanesulfonyl)imide ([TFSI]−) | Small cations lead to increased dynamics and higher conductivity. | Electrolytes for rechargeable batteries. | nih.gov |
Design of Phosphonium-Functionalized Materials for Sensing or Optoelectronic Applications
The incorporation of phosphonium moieties into polymeric or solid-state materials is an emerging strategy for creating advanced functional systems. The unique combination of a polymerizable handle (the butenyl group) and an electrochemically active, bulky cation ((triphenyl)phosphonium) in (E)-2-Butenyltriphenylphosphonium Bromide makes it a prime candidate for such applications.
Sensing Applications: Functional materials based on phosphonium salts can be designed for the detection of specific analytes, particularly anions. mdpi.com The general principle involves the immobilization of the phosphonium cation onto a surface or within a polymer matrix. nih.gov The butenyl group of (E)-2-Butenyltriphenylphosphonium Bromide is ideal for this, allowing it to be grafted onto surfaces or copolymerized into hydrogels or other polymer scaffolds. rsc.org When the material is exposed to a sample, target anions can replace the original bromide anion, leading to a measurable change in the material's optical or electrical properties. nih.gov This change could be a shift in fluorescence, a color change, or an alteration in electrical impedance. The high surface area-to-volume ratio of nanomaterials makes them particularly effective for sensor development. mdpi.com For example, a nanoporous gold electrode functionalized with a phosphonium-containing polymer could exhibit high sensitivity for detecting specific molecules in biological samples. mdpi.com
Optoelectronic Applications: Organophosphorus compounds are gaining significant attention for their use in electronic devices, including organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. researchgate.net Materials containing phosphine oxide groups, which are structurally related to phosphonium salts, are particularly robust components in optoelectronics. nih.gov The triphenylphosphine core within the (E)-2-Butenyltriphenylphosphonium cation is significant here. Triaryl phosphines and their derivatives are a well-researched class of organophosphorus materials. researchgate.net The phosphorus atom can influence the electronic energy levels of a conjugated system, making these materials suitable as host materials, electron-transporting layers, or even emitters in OLEDs.
By polymerizing (E)-2-Butenyltriphenylphosphonium Bromide, it is conceivable to create a polymer with a high density of phosphonium centers. Such a material could function as a stable, processable charge transport layer. Recent research has highlighted the potential of helical phosphonium structures with unique optoelectronic properties, such as charge-transfer-induced luminescence. chemrxiv.org While distinct from the specific compound , this work demonstrates the rich potential of phosphonium-based materials in advanced optoelectronics. chemrxiv.org The development of materials from (E)-2-Butenyltriphenylphosphonium Bromide could lead to novel, solution-processable materials for large-area, flexible electronic devices. researchgate.net
Table 2: Examples of Phosphorus-Based Functional Materials and Concepts
| Material Class / Concept | Principle / Function | Target Application | Citation |
|---|---|---|---|
| Phosphonium Polymeric Ionic Liquids (PILs) | Polymerization of monomers with vinyl or other reactive groups to form a solid-state ionic material. | Gas separation membranes, solid electrolytes, gas chromatography. | rsc.orgresearchgate.net |
| Organophosphorus Compounds (Phosphine Oxides, Phospholes) | High electron affinity and thermal stability; used as electron-transport or host materials. | Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs). | researchgate.netnih.gov |
| Black Phosphorus (Phosphorene) | A 2D material with a tunable, direct bandgap, allowing for light detection across a wide wavelength range. | Photodetectors, mid-infrared LEDs, optical modulators. | youtube.com |
| Phosphonium-Functionalized Surfaces | Immobilization of phosphonium salts onto a surface to act as analyte receptors via anion exchange. | Plasmonic biosensors for detecting specific molecules. | nih.gov |
| Helical Donor-Acceptor Phosphoniums | Unique molecular topology leads to properties like high diradical character and solvatochromic luminescence. | Advanced luminescent materials, molecular switches. | chemrxiv.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
